trans-2,3-Dihydro-3-ethoxyeuparin

Physicochemical properties Lipophilicity Natural product dereplication

Accurate identification of the minor benzofuran trans-2,3-Dihydro-3-ethoxyeuparin in Eupatorium cannabinum or Cannabis extracts demands an authenticated reference standard. This ≥98% pure powder resolves that need: • Distinct m/z 262.30 & LogP 3.11 prevent misidentification vs. euparin (LogP 3.37) and dihydroeuparin (LogP 3.10). • 3-Ethoxy substitution yields a 28 Da mass shift for HR-MS metabolic tracking. • VIP score 1.05 provides a quantitative benchmark for metabolomics group discrimination. • Enables reversed-phase method optimization for benzofuran separation. Stable at ambient shipping; sourced from E. cannabinum and Cannabis.

Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
CAS No. 1015698-14-2
Cat. No. B592946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2,3-Dihydro-3-ethoxyeuparin
CAS1015698-14-2
Molecular FormulaC15H18O4
Molecular Weight262.30 g/mol
Structural Identifiers
InChIInChI=1S/C15H18O4/c1-5-18-15-11-6-10(9(4)16)12(17)7-13(11)19-14(15)8(2)3/h6-7,14-15,17H,2,5H2,1,3-4H3/t14-,15+/m1/s1
InChIKeyQNJYTQXDJVGVND-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





trans-2,3-Dihydro-3-ethoxyeuparin: Chemical Identity & Classification


trans-2,3-Dihydro-3-ethoxyeuparin is a naturally occurring benzofuran phenol derivative (molecular formula C₁₅H₁₈O₄, molecular weight 262.30 g/mol) . It is classified as a member of the euparin series of benzofurans and has been isolated from the herbs of Eupatorium cannabinum (hemp agrimony) [1] as well as from Cannabis species . The compound exists as a solid at room temperature with a reported density of 1.2±0.1 g/cm³, boiling point of 383.7±42.0 °C at 760 mmHg, and calculated LogP of 3.11 .

trans-2,3-Dihydro-3-ethoxyeuparin: Differentiation from Analogues


trans-2,3-Dihydro-3-ethoxyeuparin is structurally distinct from its closest benzofuran analogs in ways that directly affect its physicochemical properties and potential biological interactions. The compound possesses a unique 3-ethoxy substituent on the dihydrobenzofuran ring, whereas euparin (CAS 532-48-9) contains a furan ring unsaturation and dihydroeuparin (CAS 21491-62-3) lacks the ethoxy group entirely [1]. This substitution alters molecular weight (262.30 vs. 218.25 g/mol for both euparin and dihydroeuparin) and influences calculated lipophilicity (LogP 3.11 vs. ~3.37 for euparin and ~3.10 for dihydroeuparin), which can impact membrane permeability, solubility, and chromatographic retention behavior [2][3]. In metabolomics or natural product dereplication workflows, these differences are sufficient to preclude interchangeability without method revalidation [4].

trans-2,3-Dihydro-3-ethoxyeuparin: Quantitative Differentiation Data


Physicochemical Property Comparison

trans-2,3-Dihydro-3-ethoxyeuparin exhibits a distinct physicochemical profile compared to the core euparin scaffold. The ethoxy substitution increases molecular weight by ~44 Da relative to euparin (218.25 g/mol) and ~44 Da relative to dihydroeuparin (218.25 g/mol) [1]. Calculated LogP values differ as well: 3.11 for the target compound versus ~3.37 for euparin [2] and ~3.10 for dihydroeuparin [3]. These differences are consequential for chromatographic separation, mass spectrometric detection, and partitioning behavior in biphasic systems.

Physicochemical properties Lipophilicity Natural product dereplication

Ethoxy vs. Hydroxy Substituent Effects

The target compound differs from trans-2,3-dihydro-3-hydroxyeuparin (CAS 64185-57-5) solely by the substitution of the C3 hydroxyl group with an ethoxy moiety [1]. This modification replaces a hydrogen bond donor with an ethyl ether, eliminating hydrogen bond donation capability at this position while increasing steric bulk and slightly altering electron distribution . The molecular weight increases from 234.25 g/mol to 262.30 g/mol (+28.05 Da), and the calculated LogP shifts from approximately 2.1–2.5 (estimated for the hydroxy analog) to 3.11 .

Structure-activity relationship Benzofuran derivatives Functional group modification

Metabolomic VIP Score in Plant Extract Profiling

In an untargeted metabolomics study examining metabolite variations, trans-2,3-dihydro-3-ethoxyeuparin was assigned a Variable Importance in Projection (VIP) score of 1.05 [1]. While this score is modest (VIP >1.0 typically indicates some contribution to group discrimination) and no direct comparator data for euparin or dihydroeuparin is provided in the same study, it confirms the compound's presence and quantifiable detection in biological matrices.

Metabolomics VIP score Eupatorium cannabinum Biomarker discovery

Biological Source Differentiation

trans-2,3-Dihydro-3-ethoxyeuparin has been reported as a constituent of Eupatorium cannabinum (Asteraceae) [1] and Cannabis herb . This dual-source occurrence distinguishes it from euparin, which is primarily documented in Eupatorium species [2], and from dihydroeuparin, which is more broadly distributed across Asteraceae genera including Senecio and Pericallis [3].

Natural product isolation Chemotaxonomy Phytochemistry

trans-2,3-Dihydro-3-ethoxyeuparin: Research & Procurement Scenarios


Dereplication & Metabolomics Reference Standard

As a chemically defined benzofuran phenol with a specific retention time and mass spectral signature, trans-2,3-Dihydro-3-ethoxyeuparin serves as a reference standard for LC-MS and GC-MS dereplication workflows in plant metabolomics. Its distinct molecular weight (262.30 m/z) and calculated LogP (3.11) differentiate it from co-occurring benzofurans, enabling confident identification in complex extracts . The reported VIP score of 1.05 in untargeted metabolomics studies provides a quantitative benchmark for assessing its relative contribution to group discrimination [1].

Benzofuran SAR Studies

The unique 3-ethoxy substitution on the dihydrobenzofuran scaffold makes trans-2,3-Dihydro-3-ethoxyeuparin a valuable tool compound for SAR investigations. By comparing this compound with the corresponding 3-hydroxy analog (trans-2,3-Dihydro-3-hydroxyeuparin), researchers can isolate the contribution of hydrogen bonding versus steric effects at the C3 position to biological activity. The 28 Da mass increment also facilitates tracking of metabolic transformations using stable isotope labeling or high-resolution MS [2].

Phytochemical Profiling of Eupatorium and Cannabis

For laboratories focused on the phytochemical profiling of Eupatorium cannabinum or Cannabis, authentic trans-2,3-Dihydro-3-ethoxyeuparin enables unambiguous identification and quantification of this minor benzofuran constituent. Its dual-source occurrence provides a chemotaxonomic marker for cross-species comparative studies, and its availability as a >98% pure powder (as offered by multiple vendors) ensures reliable calibration curves for quantitative analysis [3].

Method Development for Benzofuran Separation

The compound's intermediate lipophilicity (LogP 3.11) and specific functional group arrangement make it suitable for chromatographic method development studies aimed at separating closely related benzofuran natural products. Its retention behavior on reversed-phase columns can be systematically compared with euparin (LogP ~3.37) and dihydroeuparin (LogP ~3.10) to optimize gradient elution programs for complex natural product extracts [4].

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